molecular formula C7H8OS B156131 4-(Methylthio)phenol CAS No. 1073-72-9

4-(Methylthio)phenol

Cat. No.: B156131
CAS No.: 1073-72-9
M. Wt: 140.2 g/mol
InChI Key: QASBCTGZKABPKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)phenol can be synthesized through the reaction of phenol with dimethyl disulfide. The reaction typically involves the following steps :

  • Phenol and dimethyl disulfide are added to a reaction vessel.
  • The mixture is stirred and cooled, followed by the addition of concentrated sulfuric acid.
  • After the reaction is complete, the mixture is allowed to separate into layers.
  • The organic layer is neutralized, washed with water, and dried.
  • Unreacted phenol and dimethyl disulfide are removed by distillation, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve efficient production .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenolic hydroxyl group and the methylthio group allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBCTGZKABPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051547
Record name 4-(Methylthio)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-72-9
Record name 4-(Methylthio)phenol
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URL https://commonchemistry.cas.org/detail?cas_rn=1073-72-9
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Record name 4-(Methylthio)phenol
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Record name 4-(Methylthio)phenol
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Record name Phenol, 4-(methylthio)-
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Record name 4-(Methylthio)phenol
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Record name 4-(methylthio)phenol
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Record name P-HYDROXYTHIOANISOLE
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Synthesis routes and methods

Procedure details

Methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g) in a water bath, and stirred at room temperature for 5 hours. The salt was removed through filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added to it, and extracted with aqueous 2 N sodium hydroxide solution. The resulting aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After this was dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol as a pale yellow solid.
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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